

Chemical structure and synthesis of Oxotremorine and its analogs

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Compound of Interest

Compound Name: Oxotremorine

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An In-depth Technical Guide on the Chemical Structure and Synthesis of **Oxotremorine** and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological activity of **Oxotremorine** and its key analogs. **Oxotremorine**, a potent and selective muscarinic acetylcholine receptor agonist, serves as a critical pharmacological tool for studying the cholinergic system.^{[1][2]} Its analogs have been developed to explore structure-activity relationships and to achieve greater receptor subtype selectivity, offering potential therapeutic applications for various neurological disorders.^[3]

Chemical Structure of Oxotremorine and Key Analogs

Oxotremorine is chemically known as 1-[4-(1-Pyrrolidiny)-2-butynyl]-2-pyrrolidinone.^[4] Its structure features a terminal alkyne, a pyrrolidinone ring, and a pyrrolidine ring, which are crucial for its muscarinic activity. Analogs are typically designed by modifying these key moieties to alter potency, efficacy, and receptor selectivity.

Core Structure: **Oxotremorine**

- IUPAC Name: 1-(4-Pyrrolidin-1-ylbut-2-yn-1-yl)pyrrolidin-2-one^[1]

- Molecular Formula: $C_{12}H_{18}N_2O$ [\[1\]](#)[\[4\]](#)
- Key Features: A central butynyl spacer connecting a pyrrolidinone ring and a pyrrolidine ring.

Chemical structure of Oxotremorine

Key Analogs:

- **Oxotremorine-M** (Methiodide salt): A quaternary ammonium salt of **Oxotremorine**, often used in functional assays.[\[5\]](#) Its positive charge generally restricts its ability to cross the blood-brain barrier. **Oxotremorine-M** is an orthosteric agonist of muscarinic acetylcholine receptors.
- McN-A-343: A selective M_1 muscarinic receptor agonist. Its structure, 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride, is significantly different from **Oxotremorine** but maintains the butynyl scaffold.[\[6\]](#) It is considered a partial agonist whose selectivity arises from higher efficacy at M_1 and M_4 subtypes.[\[6\]](#)
- BM-5 (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide): A partial muscarinic agonist. [\[7\]](#)[\[8\]](#) Modifications in the amide portion of the molecule distinguish it from **Oxotremorine**.[\[8\]](#)
- N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]-acetamide: An analog featuring a hydroxyl group on the pyrrolidine ring, which can alter binding characteristics and selectivity.[\[9\]](#)

Synthesis of Oxotremorine and Analogs

The synthesis of **Oxotremorine** and its derivatives often involves the coupling of key intermediates containing the pyrrolidinone, pyrrolidine, and butynyl moieties.

General Synthesis of Oxotremorine

An improved synthesis of **Oxotremorine** has been described, which provides a more efficient route compared to earlier methods.[\[10\]](#)[\[11\]](#) A common strategy involves the reaction of a propargyl-substituted pyrrolidinone with a pyrrolidine-containing fragment.

Illustrative Synthetic Scheme: A frequently employed method is the Mannich reaction involving propargyl alcohol, paraformaldehyde, and pyrrolidine to form 1-(4-pyrrolidino-2-butyn-1-ol),

which is then converted to a halide and subsequently reacted with 2-pyrrolidinone.

An alternative synthesis involves reacting 2-pyrrolidinone with propargyl mesylate.[\[12\]](#)

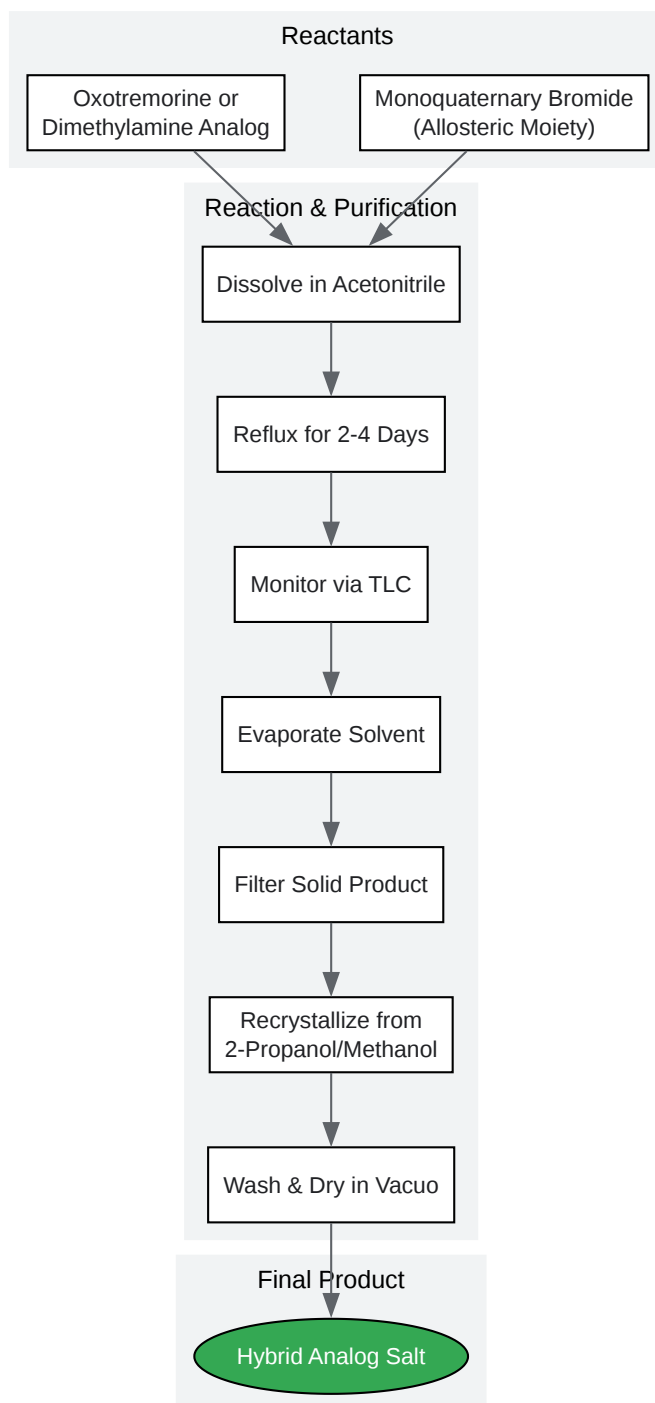
Experimental Protocol: Synthesis of Oxotremorine-Related Hybrid-Type Allosteric Modulators[\[13\]](#)

This protocol describes the synthesis of hybrid molecules combining an **Oxotremorine**-like orthosteric fragment with an allosteric modulator fragment.

General Procedure for Synthesis:

- Equimolar amounts of **Oxotremorine** (or a related dimethylamine derivative) and a desired monoquatarnary bromide (the allosteric component) are dissolved in acetonitrile (30 mL/mmol).[\[12\]](#)
- The solution is refluxed for 2 to 4 days. Reaction progress is monitored using Thin-Layer Chromatography (TLC) with an eluent of CH₃OH/0.2 M aqueous NH₄NO₃ (3:2).[\[12\]](#)
- Upon completion, approximately half of the solvent is evaporated under reduced pressure.[\[12\]](#)
- The resulting colorless solid is collected by filtration and recrystallized from 2-propanol/methanol.[\[12\]](#)
- The crystalline product is filtered, washed with diethyl ether, and dried in a vacuum to yield the final salt.[\[12\]](#)

Logical Workflow for Synthesis of Hybrid Analogs



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Caption: General workflow for the synthesis of **Oxotremorine** hybrid analogs.

Pharmacological Data and Activity

Oxotremorine and its analogs are characterized by their affinity and efficacy at the five muscarinic acetylcholine receptor subtypes (M₁-M₅). This data is crucial for understanding their pharmacological profile.

Agonist Potency at Muscarinic Receptors

The following table summarizes the potency (EC₅₀) and efficacy of **Oxotremorine** and selected analogs at different muscarinic receptor subtypes.

Compound	Receptor	EC ₅₀ (μM)	Efficacy	Assay System	Reference
Oxotremorine -M	M ₄	0.14	Full Agonist	Ca-current inhibition in NG 108-15 cells	[13]
McN-A-343	M ₁	4.3	Partial Agonist	Phosphoinositide hydrolysis in CHO cells	[14]
McN-A-343	M ₃	>100	Low Efficacy	Phosphoinositide hydrolysis in CHO cells	[14]
Carbachol	M ₄	2.0	Full Agonist	Ca-current inhibition in NG 108-15 cells	[13]
Carbachol	M ₁	4.2	Full Agonist	Phosphoinositide hydrolysis in CHO cells	[14]

Antagonist Binding Affinities

The binding affinity (K_i or pK_a) measures how strongly a ligand binds to a receptor.

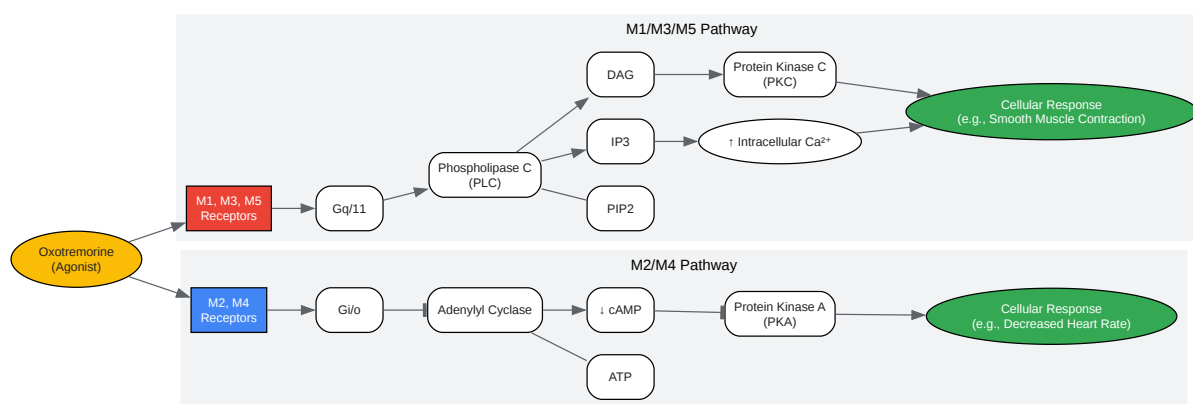
Compound	Receptor	pK_i / pA_2	Assay System	Reference
UH 5 (analog)	M ₃	5.3 (K_i = 5.0 μ M)	[³ H]-NMS displacement in SK-N-SH cells	[15]
UH 5 (analog)	M ₄	5.35 (K_i = 4.5 μ M)	[³ H]-NMS displacement in NG108-15 cells	[15]
Pirenzepine	M ₄	7.74 (pKB)	Ca-current inhibition in NG 108-15 cells	[13]
Himbacine	M ₄	8.83 (pKB)	Ca-current inhibition in NG 108-15 cells	[13]
Methoctramine	M ₄	7.63 (pKB)	Ca-current inhibition in NG 108-15 cells	[13]

Signaling Pathways and Mechanism of Action

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine and its mimetics, like **Oxotremorine**.[\[16\]](#)[\[17\]](#) There are five subtypes (M₁-M₅) which couple to different G proteins to initiate intracellular signaling cascades.[\[16\]](#)

- M₁, M₃, and M₅ Receptors: These receptors primarily couple to G proteins of the G_o family. [\[17\]](#)[\[18\]](#) Activation of G_o leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[\[18\]](#)

- M₂ and M₄ Receptors: These receptors couple to G proteins of the G_{i/o} family.[19] Activation of G_{i/o} inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19] The βγ subunits of the G protein can also directly modulate ion channels, such as opening potassium channels.[16]



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Caption: Muscarinic receptor signaling pathways activated by **Oxotremorine**.

Experimental Protocol: Radioligand Binding Assay

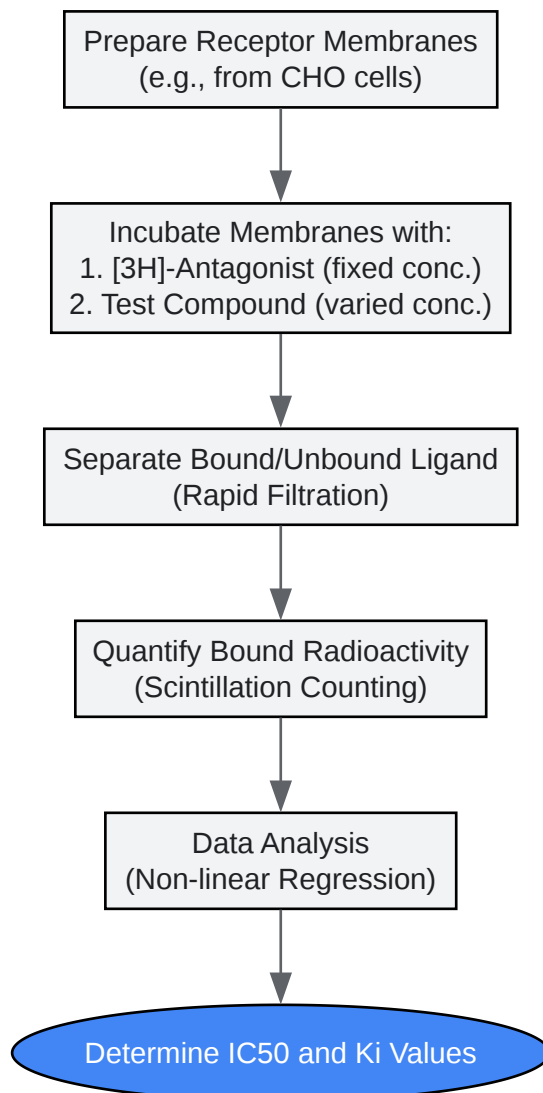
Binding assays are used to determine the affinity of a ligand for a receptor. This protocol is a generalized workflow for a competitive binding assay using a radiolabeled antagonist.

Methodology:

- Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are prepared from cultured cells (e.g., CHO, SK-N-SH) or tissue homogenates.[15]

- Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [^3H]-N-methylscopolamine, [^3H]-QNB).[\[15\]](#)
- Competition: Increasing concentrations of the unlabeled test compound (e.g., an **Oxotremorine** analog) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
- Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC_{50} value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The K_i value is then calculated from the IC_{50} using the Cheng-Prusoff equation.

Workflow for Radioligand Competitive Binding Assay



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Caption: A typical experimental workflow for a radioligand binding assay.

Conclusion

Oxotremorine and its analogs remain indispensable tools in cholinergic research. The extensive library of synthesized compounds, coupled with detailed pharmacological characterization, has significantly advanced our understanding of muscarinic receptor function.

and has paved the way for the development of subtype-selective ligands for therapeutic intervention in diseases like Alzheimer's disease, schizophrenia, and Parkinson's disease.[1] [16] The synthetic routes are well-established, allowing for the continued exploration of this important chemical space.

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